3-Fluoropropyl thiocyanate

Description

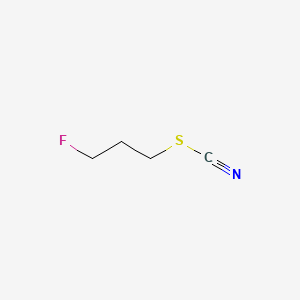

Structure

2D Structure

3D Structure

Properties

CAS No. |

408-00-4 |

|---|---|

Molecular Formula |

C4H6FNS |

Molecular Weight |

119.16 g/mol |

IUPAC Name |

3-fluoropropyl thiocyanate |

InChI |

InChI=1S/C4H6FNS/c5-2-1-3-7-4-6/h1-3H2 |

InChI Key |

BQNDVYLVJFLZRV-UHFFFAOYSA-N |

Canonical SMILES |

C(CF)CSC#N |

Origin of Product |

United States |

Contextualizing Organofluorine and Thiocyanate Chemistry

The introduction of fluorine into organic compounds can dramatically alter their physical, chemical, and biological properties. rsc.org The high electronegativity of fluorine, the second most electronegative element, and the strength of the carbon-fluorine bond contribute to enhanced metabolic stability, increased lipophilicity, and altered conformational preferences of molecules. rsc.org These attributes are highly sought after in drug design and the development of advanced materials. researchgate.netnih.gov

Parallel to the rise of organofluorine chemistry, the thiocyanate (B1210189) group (-SCN), a versatile functional group, has garnered considerable attention. wikipedia.org Organic thiocyanates are valuable synthetic intermediates, serving as precursors to a wide array of sulfur-containing compounds. wikipedia.orgresearchgate.net Their utility stems from the ability of the thiocyanate moiety to participate in various chemical transformations.

The Pseudohalide Nature of the Thiocyanate Moiety in Fluorinated Alkyl Systems

The thiocyanate (B1210189) anion ([SCN]⁻) is classified as a pseudohalide because its chemical behavior closely resembles that of halide ions. wikipedia.org This similarity is evident in its ability to act as a nucleophile in substitution reactions, much like chlorides, bromides, and iodides. wikipedia.org In the context of fluorinated alkyl systems, such as in 3-fluoropropyl thiocyanate, the pseudohalide character of the thiocyanate group is a defining feature.

The presence of the electron-withdrawing fluorine atom on the propyl chain influences the reactivity of the thiocyanate group. This electronic effect can impact the nucleophilicity of the sulfur atom and the stability of the C-S bond, presenting unique synthetic possibilities and challenges. The interplay between the fluorine atom and the thiocyanate group is a key area of investigation for chemists working with this class of compounds.

Historical Development and Emerging Research Trajectories of Fluorinated Alkyl Thiocyanates

The synthesis of the first organofluorine compound is credited to Alexander Borodin in 1862, who achieved a halogen exchange reaction. nih.gov The field of organofluorine chemistry has since evolved significantly, particularly with the development of new fluorinating agents and synthetic methodologies. researchgate.netnih.gov The industrial production of fluorochemicals has been a major driving force, providing a wide range of materials essential for modern society. nih.gov

The study of organic thiocyanates also has a rich history, with various synthetic routes developed for their preparation. wikipedia.org A common method involves the reaction of alkyl halides with alkali metal thiocyanates. wikipedia.org More recently, research has focused on developing more efficient and selective methods for the synthesis of complex thiocyanate-containing molecules. researchgate.netorganic-chemistry.orgnih.govorganic-chemistry.org

The convergence of these two fields has led to a growing interest in fluorinated alkyl thiocyanates. Current research is exploring their synthesis and reactivity, with an eye toward their potential applications. For instance, radiolabeled versions of these compounds, such as 3-[¹⁸F]fluoropropyl thiocyanate (B1210189), are being investigated for their use in positron emission tomography (PET) imaging. beilstein-journals.org

Overview of Key Challenges and Opportunities in the Study of 3 Fluoropropyl Thiocyanate

Direct Nucleophilic Substitution Approaches

Direct nucleophilic substitution stands as a primary and straightforward method for the synthesis of this compound. This approach typically involves the reaction of an alkyl halide precursor with an alkali thiocyanate salt, leading to the displacement of the halide and the formation of the C-S bond.

Alkyl Halide Precursors (e.g., 1-fluoro-3-iodopropane (B1254131), chloropropanes) and Alkali Thiocyanates

The choice of the alkyl halide precursor is a critical factor influencing the success of the synthesis. Halides with better leaving group ability, such as iodide, are generally more reactive than chlorides. For instance, this compound can be synthesized in high yield from the reaction of 1-fluoro-3-iodopropane with potassium thiocyanate. beilstein-journals.org A typical procedure involves refluxing a methanolic solution of the reactants, followed by extraction and purification.

In a specific example, the reaction of 1-fluoro-3-iodopropane with potassium thiocyanate in methanol (B129727) under reflux for three hours resulted in a 90% yield of this compound. beilstein-journals.org The use of 1-bromo-3-chloropropane (B140262) as a precursor for the analogous 3-chloropropyl thiocyanate has also been reported, reacting with potassium thiocyanate in methanol. beilstein-journals.org This highlights the utility of various halogenated propanes in accessing the corresponding thiocyanate derivatives. The general reaction is represented as follows:

F-(CH₂)₃-X + KSCN → F-(CH₂)₃-SCN + KX (where X = I, Br, Cl)

| Precursor | Reagent | Solvent | Conditions | Product | Yield | Reference |

| 1-Fluoro-3-iodopropane | Potassium Thiocyanate | Methanol | Reflux, 3h | This compound | 90% | beilstein-journals.org |

| 1-Bromo-3-chloropropane | Potassium Thiocyanate | Methanol | Reflux, 6h | 3-Chloropropyl Thiocyanate | Not specified | beilstein-journals.org |

Solvent Effects and Reaction Condition Optimization in Nucleophilic Substitution

The selection of the solvent plays a crucial role in the nucleophilic substitution reaction for the synthesis of alkyl thiocyanates. Polar aprotic solvents are generally favored for Sₙ2 reactions as they can solvate the cation of the alkali thiocyanate salt without strongly solvating the thiocyanate anion, thus enhancing its nucleophilicity.

In the synthesis of this compound from 1-fluoro-3-iodopropane, methanol, a polar protic solvent, was effectively used. beilstein-journals.org While polar protic solvents can solvate the nucleophile and potentially slow down the reaction rate compared to polar aprotic solvents, they are often sufficient for reactions with good leaving groups like iodide. For the synthesis of 3-iodopropyl thiocyanate from 3-chloropropyl thiocyanate, acetone (B3395972) was used as the solvent in a Finkelstein reaction with sodium iodide. beilstein-journals.org

Optimization of reaction conditions such as temperature and reaction time is also essential to maximize the yield and minimize the formation of byproducts. The syntheses mentioned above were carried out under reflux conditions, indicating that thermal energy is required to drive the reaction to completion. beilstein-journals.org The reaction time can vary depending on the reactivity of the specific alkyl halide used, with less reactive halides requiring longer reaction times.

Regioselectivity and Isomerization Considerations (Thiocyanate vs. Isothiocyanate)

A significant challenge in the synthesis of organic thiocyanates is the potential for the formation of the isomeric isothiocyanates (R-NCS). The thiocyanate anion (SCN⁻) is an ambident nucleophile, meaning it can attack the electrophilic carbon atom via either the sulfur or the nitrogen atom.

The regioselectivity of the reaction is influenced by several factors, including the nature of the alkyl halide, the solvent, and the counter-ion of the thiocyanate salt. According to Hard-Soft Acid-Base (HSAB) theory, the softer sulfur atom tends to attack softer electrophilic centers, while the harder nitrogen atom prefers to attack harder electrophiles. Primary alkyl halides, such as those used for the synthesis of this compound, are considered relatively soft electrophiles, which favors the formation of the thiocyanate isomer (S-attack).

However, isomerization of the thiocyanate product to the more thermodynamically stable isothiocyanate can occur, especially under prolonged reaction times or at elevated temperatures. This isomerization is a known phenomenon for some alkyl thiocyanates. chemrxiv.org For primary alkyl thiocyanates like this compound, the formation of the thiocyanate is generally the kinetically favored product, and with careful control of reaction conditions, it can be isolated as the major product.

Advanced Synthetic Routes Involving Functional Group Interconversions

Beyond direct substitution, this compound and its analogues can be prepared through more elaborate synthetic sequences that involve the transformation of other sulfur-containing functional groups or through specific cyanation strategies.

Conversion from Related Organosulfur Precursors (e.g., Sulfenyl Thiosulfates, Sulfenyl Chlorides)

Organic thiocyanates can be synthesized from other organosulfur compounds. For instance, sulfenyl thiosulfates (Bunte salts) can react with cyanide salts to yield thiocyanates. This method involves the displacement of the sulfite (B76179) group by the cyanide ion. A plausible route to this compound could start from 1-fluoro-3-halopropane, which is first converted to the corresponding Bunte salt, followed by reaction with a cyanide source.

Another approach involves the use of sulfenyl chlorides. A 3-fluoropropylsulfenyl chloride, if available, could react with a cyanide source to form this compound. The general reaction for the conversion of sulfenyl chlorides to thiocyanates is:

R-SCl + MCN → R-SCN + MCl (where M is a metal cation)

While specific examples for the 3-fluoropropyl group are not prevalent in the literature, these general methods for thiocyanate synthesis from other organosulfur precursors are well-established. rsc.org

Cyanation Strategies for Thiocyanate Formation

Cyanation reactions provide another avenue for the synthesis of thiocyanates. One such strategy is the direct cyanation of thiols. If 3-fluoropropanethiol is used as a starting material, it can be converted to this compound using a suitable cyanating agent. Various reagents and conditions have been developed for this transformation, often involving an oxidant to facilitate the S-CN bond formation.

The general reaction is as follows:

F-(CH₂)₃-SH + "CN⁺" source → F-(CH₂)₃-SCN + H⁺

This approach avoids the use of alkyl halides and offers an alternative synthetic pathway. The development of new and efficient cyanating agents is an active area of research in organic synthesis. organic-chemistry.org

Multi-step Syntheses (e.g., via 3-iodopropyl thiocyanate intermediates)

The synthesis of this compound and its precursors can be accomplished through multi-step sequences, often employing halogen exchange reactions. A notable route involves the use of 3-iodopropyl thiocyanate as a key intermediate. beilstein-journals.orgresearchgate.net The synthesis of this iodo-intermediate is itself a multi-step process.

The sequence often begins with a more readily available halogenated propane, such as 1-bromo-3-chloropropane. This starting material is first converted to 3-chloropropyl thiocyanate by reacting it with potassium thiocyanate in methanol under reflux. beilstein-journals.org Subsequently, the chloro group is exchanged for iodine in a Finkelstein reaction. beilstein-journals.orgresearchgate.net This is achieved by treating 3-chloropropyl thiocyanate with an excess of sodium iodide in acetone. beilstein-journals.org However, this reaction can lead to a mixture of products, including the desired 3-iodopropyl thiocyanate, along with byproducts like 1,3-diiodopropane and 1,3-dithiocyanatopropane. beilstein-journals.orgresearchgate.net Purification by vacuum distillation is necessary to isolate the 3-iodopropyl thiocyanate, with reported yields around 24%. beilstein-journals.orgresearchgate.netbeilstein-journals.org

This 3-iodopropyl thiocyanate can then serve as a precursor for further reactions. For instance, the non-radioactive this compound reference standard can be synthesized by reacting 1-fluoro-3-iodopropane with potassium thiocyanate in methanol, achieving a high yield of 90%. beilstein-journals.org

Radiochemical Synthesis of [18F]-3-Fluoropropyl Thiocyanate

[18F]-3-Fluoropropyl thiocyanate serves as a critical radiolabeled intermediate, particularly in the two-step synthesis of the prosthetic agent 3-[18F]fluoropropanesulfonyl chloride. beilstein-journals.orgresearchgate.netacs.orgnih.gov The production of [18F]-3-fluoropropyl thiocyanate is achieved through the nucleophilic substitution of a suitable precursor with no-carrier-added [18F]fluoride. acs.orgnih.gov

Nucleophilic [18F]Fluoride Substitution on Activated Precursors (e.g., Tosylates, Nosylates)

The core of the radiosynthesis is a nucleophilic aliphatic substitution (Sɴ2) reaction. acs.orgnih.gov In this process, the negatively charged [18F]fluoride ion acts as a nucleophile, attacking a precursor molecule and displacing a leaving group. nih.gov To facilitate this reaction, the precursor must be "activated" with a functional group that is a good leaving group. Benzenesulfonate esters, such as tosylates (p-toluenesulfonates) and nosylates (p-nitrobenzenesulfonates), are commonly employed for this purpose. beilstein-journals.orgresearchgate.netacs.orgnih.gov The precursors, 3-thiocyanatopropyl tosylate and 3-thiocyanatopropyl nosylate (B8438820), are subjected to reaction with [18F]fluoride to yield [18F]-3-fluoropropyl thiocyanate. beilstein-journals.orgresearchgate.net

Precursor Design and Reactivity Evaluation in Radiosynthesis

The choice of precursor is critical to the success of the radiolabeling reaction. The leaving group's ability to be readily displaced by the incoming [18F]fluoride directly impacts the radiochemical yield (RCY). nih.gov For the synthesis of [18F]-3-fluoropropyl thiocyanate, a direct comparison between the tosylate and nosylate precursors has been performed. beilstein-journals.orgresearchgate.net

Studies show that the 3-thiocyanatopropyl nosylate precursor is superior to the corresponding tosylate precursor. beilstein-journals.orgresearchgate.netacs.orgresearchgate.netresearchgate.net The electron-withdrawing nitro group on the nosylate moiety makes it a better leaving group than the tosylate group, leading to a more efficient substitution reaction. This enhanced reactivity results in significantly higher radiochemical yields. beilstein-journals.orgresearchgate.net

Table 1: Reactivity Comparison of Precursors for [18F]-3-Fluoropropyl Thiocyanate Synthesis

| Precursor | Leaving Group | Radiochemical Yield (RCY) | Reference |

|---|---|---|---|

| 3-thiocyanatopropyl nosylate | Nosylate | 75-85% | beilstein-journals.org |

| 3-thiocyanatopropyl tosylate | Tosylate | 45-55% | beilstein-journals.org |

Optimization of Radiochemical Yields and Reaction Parameters (Temperature, Solvent, Time)

To maximize the production of [18F]-3-fluoropropyl thiocyanate, various reaction parameters have been systematically optimized. beilstein-journals.org These include the amount of precursor, the choice of solvent, reaction temperature, and reaction duration. The optimal conditions have been identified through careful experimentation. beilstein-journals.org

It was found that using acetonitrile (B52724) as the solvent is crucial, as employing other polar aprotic solvents like N,N-dimethylformamide (DMF) resulted in significantly lower yields. beilstein-journals.orgnih.gov Conventional thermal heating proved to be more advantageous than microwave irradiation for this specific transformation. beilstein-journals.org

Table 2: Optimized Reaction Parameters for [18F]-3-Fluoropropyl Thiocyanate Synthesis

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Precursor Amount | 2.5 - 3.0 mg | beilstein-journals.org |

| Solvent | Acetonitrile | beilstein-journals.org |

| Solvent Volume | 0.3 - 0.5 mL | beilstein-journals.org |

| Temperature | 82 °C | beilstein-journals.org |

| Time | 15 minutes | beilstein-journals.org |

| Heating Method | Thermal Heating | beilstein-journals.org |

Compound Index

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,3-diiodopropane |

| 1,3-dithiocyanatopropane |

| 1-bromo-3-chloropropane |

| 1-fluoro-3-iodopropane |

| 3-[18F]fluoropropanesulfonyl chloride |

| 3-chloropropyl thiocyanate |

| This compound |

| 3-iodopropyl thiocyanate |

| 3-thiocyanatopropyl nosylate |

| 3-thiocyanatopropyl tosylate |

| [18F]-3-Fluoropropyl thiocyanate |

| Acetonitrile |

| N,N-dimethylformamide (DMF) |

| Potassium thiocyanate |

Ambident Nucleophilicity of the Thiocyanate Group

The thiocyanate ion (SCN⁻) is a classic example of an ambident nucleophile, meaning it possesses two distinct nucleophilic centers and can attack electrophiles from more than one site. byjus.comcollegedunia.com This duality gives rise to the formation of two possible isomeric products in nucleophilic substitution reactions. wikipedia.org The negative charge on the thiocyanate ion is delocalized across both the sulfur and nitrogen atoms via resonance, allowing it to act as a nucleophile through either atom. byjus.comcollegedunia.com

When the thiocyanate ion participates in a nucleophilic substitution reaction, such as with an alkyl halide, it can result in a mixture of products. byjus.comwikipedia.org

Sulfur-Directed Attack: Nucleophilic attack from the sulfur atom results in the formation of an alkyl thiocyanate (R-SCN). collegedunia.com This pathway is often favored under kinetic control. nih.gov

Nitrogen-Directed Attack: Nucleophilic attack from the nitrogen atom leads to the formation of an alkyl isothiocyanate (R-NCS). collegedunia.com This isomer is generally the more thermodynamically stable product. nih.gov

For instance, the reaction of an alkyl halide with sodium or potassium thiocyanate frequently yields a mixture of the corresponding alkyl thiocyanate and alkyl isothiocyanate. wikipedia.org The ratio of these products is highly dependent on the reaction conditions and the nature of the substrate.

The selectivity between S-attack and N-attack is governed by several factors, which can be rationalized by concepts such as the Hard and Soft Acids and Bases (HSAB) principle. publish.csiro.aupublish.csiro.au The sulfur atom, being larger and more polarizable, is considered a "soft" nucleophilic center. byjus.com Conversely, the nitrogen atom is a "harder" nucleophilic center. publish.csiro.au

Nature of the Electrophile (Substrate): According to the HSAB principle, soft nucleophiles prefer to react with soft electrophiles, and hard nucleophiles with hard electrophiles. In S_N2 reactions with soft electrophiles like alkyl halides (e.g., methyl iodide), the soft sulfur atom is the preferred site of attack, leading primarily to the thiocyanate product. nih.govpublish.csiro.au "S_N1-type" substrates, which react via a harder carbocation intermediate, tend to favor attack by the harder nitrogen atom, yielding more of the isothiocyanate derivative. wikipedia.org

Reaction Mechanism: The dominant reaction mechanism (S_N1 vs. S_N2) plays a critical role. S_N2 reactions typically favor S-attack, whereas S_N1 reactions, proceeding through a carbocation, can lead to increased N-attack. nih.govpublish.csiro.au

Kinetic vs. Thermodynamic Control: The alkylation of the thiocyanate ion is often under kinetic control, favoring attack at the more nucleophilic sulfur atom to give the thiocyanate as the initial product. nih.gov However, the corresponding isothiocyanate is thermodynamically more stable, and under conditions that allow for equilibrium, isomerization to the isothiocyanate may occur. nih.govnih.gov

Table 1: Factors Influencing Thiocyanate Reaction Pathway

| Factor | Favors S-Attack (Thiocyanate, R-SCN) | Favors N-Attack (Isothiocyanate, R-NCS) | Rationale |

|---|---|---|---|

| HSAB Principle | Soft Electrophiles (e.g., R-I in S_N2) | Hard Electrophiles (e.g., R⁺ in S_N1) | Soft-soft and hard-hard interactions are preferred. publish.csiro.aupublish.csiro.au |

| Reaction Control | Kinetic Control | Thermodynamic Control | S-attack is typically faster, but the R-NCS product is more stable. nih.gov |

| Reaction Type | S_N2 Conditions | S_N1 Conditions | The mechanism dictates the nature of the electrophilic center. publish.csiro.auwikipedia.org |

Isomerization Phenomena

Organic thiocyanates can undergo rearrangement to form their more stable isothiocyanate isomers. wikipedia.org This isomerization is a key aspect of their chemistry, particularly for certain classes of substrates like allylic thiocyanates.

The isomerization of certain thiocyanates to isothiocyanates can proceed through various mechanisms, including sigmatropic rearrangements. For allylic systems, the rearrangement often occurs via a concerted pericyclic publish.csiro.aupublish.csiro.au-sigmatropic rearrangement. preprints.org In this process, the allyl group undergoes a rearrangement where the C-S bond is broken and a new C-N bond is formed simultaneously through a six-membered cyclic transition state. preprints.org This type of isomerization is well-documented for compounds like allyl thiocyanate, which converts to allyl isothiocyanate upon heating. wikipedia.org While this specific rearrangement applies to allylic systems, other thiocyanates can isomerize through dissociation-reassociation mechanisms involving ion pairs, especially when catalyzed by Lewis acids or under conditions that favor carbocation formation. preprints.orgchinesechemsoc.org

The driving force for the isomerization of thiocyanates to isothiocyanates is the greater thermodynamic stability of the isothiocyanate isomer. nih.govnih.gov This stability is attributed to the stronger carbon-nitrogen bond compared to the carbon-sulfur bond. nih.govpreprints.org

Thermodynamics: Density Functional Theory (DFT) calculations on model compounds have shown the isothiocyanate isomer to be significantly more stable than the thiocyanate isomer, with an energy difference of approximately 14.8 kcal/mol. nih.gov At equilibrium, the isothiocyanate is therefore the favored product. preprints.org

Kinetics: While thermodynamically favored, the isomerization can be kinetically slow. preprints.org The formation of the thiocyanate via S-attack is often the kinetically preferred pathway in substitution reactions. nih.gov The subsequent rearrangement to the isothiocyanate requires overcoming an energy barrier and may necessitate elevated temperatures or catalysis. wikipedia.org For many secondary or tertiary alkyl thiocyanates, isomerization via an S_N1-type dissociation-reassociation mechanism is plausible, though the leaving group ability of the thiocyanate group is weak. nih.govpreprints.org

Functional Group Transformations

The thiocyanate group in this compound is a versatile synthetic handle that can be converted into several other important functional groups. These transformations make it a valuable intermediate in organic synthesis and radiochemistry.

One of the most notable transformations is its use in radiolabeling. In a two-step radiosynthesis, 3-[¹⁸F]fluoropropyl thiocyanate serves as a key intermediate for producing a prosthetic agent for positron emission tomography (PET). beilstein-journals.orgnih.gov

Oxidation to Sulfonyl Chloride: this compound can be transformed into 3-fluoropropanesulfonyl chloride. beilstein-journals.org This conversion is achieved through oxidation with aqueous chlorine, a functional group interconversion that has proven reliable for automated radiosynthesis. beilstein-journals.orgresearchgate.net The resulting sulfonyl chloride is a reactive agent used to label amines and other nucleophiles with the fluorine-18 (B77423) isotope. nih.gov

Reduction to Thiol: Organic thiocyanates can be converted to their corresponding thiols. beilstein-journals.org A method utilizing phosphorus pentasulfide (P₂S₅) in refluxing toluene (B28343) has been shown to effectively transform various alkyl thiocyanates into thiols in good yields. beilstein-journals.org This reaction proceeds through a proposed dithiocarbamate (B8719985) intermediate. beilstein-journals.org

Hydrolysis to Thiocarbamate: In what is known as the Riemschneider thiocarbamate synthesis, organic thiocyanates can be hydrolyzed to produce thiocarbamates. wikipedia.org

Table 2: Selected Functional Group Transformations of Organic Thiocyanates

| Starting Material | Reagent(s) | Product | Transformation Type |

|---|---|---|---|

| This compound | Aqueous Chlorine (Cl₂(aq)) | 3-Fluoropropanesulfonyl chloride | Oxidation beilstein-journals.orgresearchgate.net |

| Alkyl thiocyanate | Phosphorus pentasulfide (P₂S₅) | Alkyl thiol | Reduction beilstein-journals.org |

| Alkyl thiocyanate | H₂O, Acid/Base | Alkyl thiocarbamate | Hydrolysis wikipedia.org |

Conversion to Sulfonyl Chlorides

The transformation of this compound into 3-fluoropropanesulfonyl chloride is a key synthetic step, particularly in the context of preparing radiolabeled compounds for medical imaging. beilstein-journals.orgnih.govnih.gov This conversion is typically achieved through oxidative chlorination. beilstein-journals.orgorganic-chemistry.org

A common and effective method involves treating this compound with aqueous chlorine. beilstein-journals.orggoogle.com Research has shown that using a saturated solution of chlorine in water can successfully convert the thiocyanate group (-SCN) into a sulfonyl chloride group (-SO₂Cl). beilstein-journals.org To improve the reaction's efficiency, a mixture of chlorine-saturated water and acetic acid can be used as a cosolvent for the thiocyanate. beilstein-journals.org In radiolabeling applications with fluorine-18, 3-[¹⁸F]fluoropropyl thiocyanate is first synthesized and then adsorbed onto a solid-phase extraction (SPE) cartridge. It is then repetitively treated with a saturated solution of chlorine in water to yield 3-[¹⁸F]fluoropropanesulfonyl chloride. beilstein-journals.org This method has been optimized for automation in radiosynthesis. nih.govresearchgate.net Alternative, though less efficient, methods have explored the in-situ generation of chlorine from calcium hypochlorite (B82951) in hydrochloric acid. beilstein-journals.org

The general principle of converting organosulfur compounds like thiocyanates to sulfonyl chlorides via oxidation with aqueous chlorine has been known for a considerable time but has seen renewed interest in specialized synthetic applications. beilstein-journals.org This transformation is advantageous because organic thiocyanates are readily accessible, stable to oxidation, and non-hygroscopic. beilstein-journals.org The process of oxidative chlorination is not limited to thiocyanates and can be applied to other sulfur-containing functional groups such as thiols, sulfides, and disulfides using various reagents like N-chlorosuccinimide or a combination of hydrogen peroxide and thionyl chloride. organic-chemistry.org

Table 1: Reagents and Conditions for Conversion of this compound to Sulfonyl Chloride

| Reagent(s) | Solvent(s) | Conditions | Yield | Reference |

|---|---|---|---|---|

| Saturated aqueous Chlorine | Water/Acetic Acid | Room Temperature | - | beilstein-journals.org |

| Saturated aqueous Chlorine | Water | Room Temperature | 40-45% (decay-corrected radiochemical yield) | beilstein-journals.org |

| Calcium hypochlorite / 2M HCl | - | - | Less efficient than aqueous Cl₂ | beilstein-journals.org |

Formation of Organosulphur Compounds (e.g., Trifluoromethyl Thioethers, Phosphonothioates)

This compound serves as a precursor for various other organosulfur compounds. While direct examples of its conversion to trifluoromethyl thioethers are not extensively documented, the general transformation of thiocyanates to trifluoromethyl thioethers is an established process. This typically involves the reaction of an aryl thiocyanate with a trifluoromethylating reagent like TMS-CF₃ (the Ruppert-Prakash reagent) in the presence of a copper catalyst. semanticscholar.orgrsc.org The proposed mechanism suggests that the thiocyanate is converted in situ to the corresponding trifluoromethyl thioether. semanticscholar.org

The thiocyanate group in this compound can also be displaced to form other sulfur-containing compounds. For instance, it can be converted to thioacetic acid S-(3-fluoropropyl) ester by reaction with potassium thioacetate. publish.csiro.au This thioester can then be oxidized to generate sodium 3-fluoropropylsulfonate. publish.csiro.au

Reactions with Fluorinated Reagents (e.g., Trifluorovinyl Trimethylsilane (B1584522), Difluorocarbene)

The reactivity of this compound with specific fluorinated reagents like trifluorovinyl trimethylsilane is not well-documented in the available literature. However, the reactions of thiocyanates with other fluorinated species, such as difluorocarbene, have been studied.

Difluorocarbene (:CF₂) is a highly reactive intermediate that can react with various nucleophiles. cas.cn While its primary reactions involve heteroatom nucleophiles (like phenolates and thiolates) and C-C multiple bonds, its direct reaction with the thiocyanate group of this compound is not a commonly reported transformation. cas.cn The electrophilic nature of difluorocarbene suggests it would more readily react with electron-rich centers. cas.cn The development of transition-metal-catalyzed difluorocarbene transfer reactions is an active area of research, which could provide future pathways for the functionalization of molecules like this compound. cas.cnnih.gov

Radical and Photocatalytic Reaction Pathways

Recent advancements in organic synthesis have highlighted the use of photocatalysis for the generation of radicals from various precursors, including alkyl thiocyanates. The C–S bond in alkyl thiocyanates can undergo photocatalytic reductive cleavage to generate alkyl radicals. rsc.org This process typically involves the use of a photocatalyst that, upon excitation by visible light, can induce a single-electron transfer (SET) to the alkyl thiocyanate, leading to the cleavage of the C–S bond. researchgate.netuantwerpen.be

While specific studies focusing solely on the photocatalytic reductive cleavage of this compound are not prevalent, the general principles apply. These generated alkyl radicals can then participate in a variety of subsequent reactions, such as addition to alkenes in a group transfer radical addition (GTRA) process. rsc.org This method allows for the homologation of the initial alkyl thiocyanate, creating more complex thiocyanate-containing molecules. rsc.org The use of heterogeneous photocatalysts, such as mesoporous graphite (B72142) carbon nitride (mpg-C₃N₄), has also been explored for the thiocyanation of various substrates, indicating the versatility of photocatalytic methods in organosulfur chemistry. researchgate.netbeilstein-journals.org

In radical-mediated transformations involving alkyl thiocyanates, several key mechanistic intermediates are proposed. The initiation step often involves the generation of a thiocyanate radical (•SCN) or the direct formation of an alkyl radical through cleavage of the C-S bond. rsc.orgresearchgate.netnih.gov

In photocatalytic systems, the excited state of the photocatalyst can interact with the alkyl thiocyanate. One proposed mechanism involves a single-electron transfer from the excited photocatalyst to the alkyl thiocyanate, resulting in a radical anion that fragments to an alkyl radical and a thiocyanate anion. rsc.org Alternatively, an oxidative quenching cycle can generate a thiocyanate radical, which can then participate in subsequent reactions. nih.gov

For instance, in the photocatalytic group transfer radical addition (GTRA) to alkenes, the process is initiated by the photo-induced cleavage of the C–S bond in the alkyl thiocyanate, generating an alkyl radical. rsc.org This radical then adds to the alkene, forming a new radical intermediate. This intermediate can then be trapped by a thiocyanate source to yield the final product. rsc.org Computational studies, such as DFT and MD simulations, have been employed to shed light on the mechanism and the nature of the radical intermediates involved in these transformations. researchgate.net

Complexation and Coordination Chemistry

The thiocyanate group (-SCN) is a well-known ambidentate ligand in coordination chemistry, capable of binding to metal centers through either the sulfur atom (thiocyanato) or the nitrogen atom (isothiocyanato). However, specific studies on the complexation and coordination chemistry of this compound, where the fluoropropyl group has a distinct influence beyond that of a simple alkyl group, are not extensively reported in the surveyed literature.

The coordination chemistry of thiocyanates is generally dominated by the electronic and steric properties of the metal center and the co-ligands. The presence of the fluorine atom in the propyl chain of this compound could potentially influence its coordination behavior through intramolecular interactions or by altering the electronic properties of the thiocyanate group, but this remains a subject for further investigation.

This compound as a Synthetic Building Block

This compound serves as a valuable bifunctional reagent, incorporating both a nucleophilic sulfur atom (after potential transformation) and an electrophilic carbon, along with a fluorinated alkyl chain. This unique combination allows for its use in constructing complex molecules with specific properties.

Precursor for the Synthesis of Novel Fluorinated Molecules

The incorporation of fluorine into organic molecules can significantly alter their chemical and physical properties, including metabolic stability and binding affinity. acs.org this compound provides a direct route to introducing the 3-fluoropropyl moiety. The thiocyanate group itself is a versatile functional group that can be transformed into various other sulfur-containing functionalities. taylorandfrancis.com

For instance, the thiocyanate group can be converted into thiols, sulfides, or disulfides, which are key components in many biologically active compounds and advanced materials. taylorandfrancis.combeilstein-journals.org While its primary documented use is as a precursor for radiolabeling agents, the fundamental reactivity of the thiocyanate group allows for its application in broader synthetic strategies. beilstein-journals.orgd-nb.info The synthesis of its non-radioactive form, this compound (9), often starts from commercially available 1-fluoro-3-iodopropane (8) and potassium thiocyanate. beilstein-journals.org This stable, fluorinated building block can then be used in subsequent reactions to build more complex fluorinated structures.

Role in Constructing Diverse Sulfur-Containing Scaffolds

Thiocyanates are well-established precursors for the synthesis of sulfur-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals. taylorandfrancis.comnih.govsioc-journal.cn The thiocyanate functional group can act as a linchpin in cyclization reactions to form rings such as thiazoles, thiophenes, and other S-heterocycles. taylorandfrancis.comnih.govarkat-usa.org

The reaction of this compound in this context would introduce a fluorinated side chain to the heterocyclic core, a desirable feature for tuning the molecule's properties. For example, general methods for synthesizing sulfur heterocycles often involve the reaction of a thiocyanate with a suitable substrate to build the ring system. sioc-journal.cnarkat-usa.org The presence of the fluoropropyl group is generally compatible with these synthetic transformations. The C-S bond construction is a key step in these syntheses, and elemental sulfur or reagents like sulfur monochloride are often used, but thiocyanates provide a pre-functionalized, stable source of sulfur for more controlled reactions. sioc-journal.cnarkat-usa.org The pseudohalide nature of the thiocyanate group also allows it to act as a leaving group in certain reactions, further expanding its synthetic utility. d-nb.infonih.gov

Application in Radiochemistry and Probe Development

The most significant and well-documented application of this compound is as a critical intermediate in radiochemistry, specifically for the production of positron emission tomography (PET) tracers. nih.gov PET imaging relies on molecules labeled with positron-emitting radionuclides, with fluorine-18 ([18F]) being one of the most important due to its ideal half-life (109.8 min) and low positron energy. beilstein-journals.orgnih.gov

Intermediate for the Synthesis of [18F]-Labeled Radiochemical Probes

This compound, in its radiolabeled form ([18F]this compound, often denoted as [18F]9), is a key intermediate in a two-step labeling strategy. nih.govacs.orgresearchgate.net This method is designed to create a more stable and versatile labeling agent, [18F]3-fluoropropanesulfonyl chloride ([18F]10), for attaching the [18F]fluoropropyl group to biomolecules like peptides and proteins. beilstein-journals.orgnih.govresearchgate.net

The synthesis proceeds as follows:

Radiofluorination : A precursor molecule, typically a sulfonate ester like 3-thiocyanatopropyl nosylate (4) or 3-thiocyanatopropyl tosylate (3), undergoes nucleophilic substitution with [18F]fluoride. beilstein-journals.orgnih.gov This reaction produces [18F]this compound ([18F]9). researchgate.net

Oxidative Chlorination : The resulting [18F]this compound is then transformed into the more reactive [18F]3-fluoropropanesulfonyl chloride ([18F]10) through oxidation with aqueous chlorine. beilstein-journals.orgnih.gov

Research has shown that the choice of precursor significantly impacts the efficiency of the initial radiofluorination step. beilstein-journals.org

Table 1: Comparison of Precursors for the Synthesis of [¹⁸F]this compound ([¹⁸F]9)

| Precursor | Leaving Group | Solvent | Temperature | Labeling Yield | Reference |

|---|---|---|---|---|---|

| 3-Thiocyanatopropyl tosylate (3) | Tosylate | Acetonitrile | 82 °C | 45–55% | beilstein-journals.org |

| 3-Thiocyanatopropyl nosylate (4) | Nosylate | Acetonitrile | 82 °C | 75–85% | beilstein-journals.orgnih.gov |

This table is interactive. Click on the headers to sort the data.

The nosylate precursor (4) proved to be superior to the tosylate (3), providing significantly higher radiochemical yields under optimal conditions. beilstein-journals.orgresearchgate.netnih.gov The resulting intermediate, [18F]9, can be purified by distillation before being converted to the final prosthetic group. beilstein-journals.orgnih.gov

Design Principles for Radioprosthetic Groups Incorporating Fluoropropyl Thiocyanate Moieties

A "prosthetic group" or "bifunctional labeling agent" is a small molecule that is first radiolabeled and then conjugated to a larger target molecule, such as a peptide or antibody. acs.orgnih.gov This indirect labeling strategy is often necessary when direct labeling of the target molecule is not feasible. nih.gov

The design of the [18F]3-fluoropropanesulfonyl group, derived from [18F]this compound, is based on several key principles:

High-Yield Radiosynthesis : The synthesis must be efficient and reliable, as demonstrated by the high yields achieved using the nosylate precursor. acs.orgnih.gov

Chemical Stability and Reactivity : The intermediate, [18F]this compound, is stable enough to be purified, while the final prosthetic group, [18F]3-fluoropropanesulfonyl chloride, is sufficiently reactive to couple with amines under mild conditions. beilstein-journals.orgnih.govnih.gov This reactivity allows it to label a wide range of primary and secondary aliphatic and aromatic amines. nih.govacs.org

Metabolic Stability : The resulting sulfonamide bond formed when the prosthetic group reacts with an amine is significantly more stable against enzymatic hydrolysis (e.g., by carboxylesterases) compared to the more common acetamide (B32628) bond. beilstein-journals.orgresearchgate.net This enhanced stability is a major advantage for in vivo imaging, as it prevents premature cleavage of the radiolabel from the targeting molecule. beilstein-journals.org

This two-step approach, with [18F]this compound as the central intermediate, provides a robust method for producing metabolically stable, [18F]-labeled PET tracers. nih.govresearchgate.netbeilstein-journals.org

Exploratory Applications in Materials Science Research (e.g., fluorinated liquid crystals, ion-selective membranes, as an analog)

While the primary application of this compound is in radiochemistry, its structure suggests potential utility in materials science, particularly in areas where fluorination is used to tune material properties.

The introduction of fluorine into molecules is a well-established strategy in materials science to control properties like thermal stability, polarity, and intermolecular interactions. rsc.orgmdpi.com The fluoropropyl group in this compound could be leveraged in the design of new functional materials.

Fluorinated Liquid Crystals : Fluorine atoms are often incorporated into liquid crystal molecules to modify their physical properties, such as dielectric anisotropy, viscosity, and mesophase behavior. rsc.orgbeilstein-journals.orgwhiterose.ac.uk The strong polarity of the C-F bond and the specific steric profile of fluorinated chains can influence molecular packing and lead to the formation of desired liquid crystalline phases, like smectic or nematic phases. mdpi.combeilstein-journals.org While there are no specific reports on using this compound in liquid crystals, its structure, containing a flexible fluorinated alkyl chain, is analogous to terminal chains commonly found in fluorinated liquid crystal molecules. rsc.orgwhiterose.ac.uk

Ion-Selective Membranes : Ion-selective electrodes (ISEs) use membranes designed to be selectively permeable to a specific ion. libretexts.org Membranes selective for thiocyanate (SCN⁻) have been developed using various ionophores embedded in a polymer matrix like PVC. mdpi.comresearchgate.net Furthermore, fluorinated polymers are often used to enhance the durability and hydrophobicity of membranes. The LaF₃ crystal is a well-known material for fluoride-selective electrodes. libretexts.orgresearchgate.net Given its components, this compound could be explored as a component or plasticizer in the development of new ion-selective membranes, potentially for sensing either thiocyanate or fluoride (B91410) ions, although this application remains speculative. researchgate.netdtu.dk

Table 2: List of Compound Names

| Compound Number/Abbreviation | Chemical Name |

|---|---|

| 3 | 3-Thiocyanatopropyl tosylate |

| 4 | 3-Thiocyanatopropyl nosylate |

| 8 | 1-Fluoro-3-iodopropane |

| 9 | This compound |

| [18F]9 | [18F]this compound |

| [18F]10 | [18F]3-Fluoropropanesulfonyl chloride |

| [18F] | Fluorine-18 |

| PVC | Poly(vinyl chloride) |

| LaF₃ | Lanthanum trifluoride |

| SCN⁻ | Thiocyanate ion |

| DMF | N,N-Dimethylformamide |

Contributions to Organofluorine Methodologies

This compound serves as a key intermediate in the development of novel methodologies within organofluorine chemistry, particularly in the realm of radiolabeling for Positron Emission Tomography (PET). Its structure allows for the strategic introduction of the fluorine-18 ([¹⁸F]) isotope, which is crucial for creating PET imaging agents. The compound's primary contribution lies in its role as a precursor to more complex prosthetic groups that can then be attached to biologically relevant molecules.

A significant methodological advancement involves the use of [¹⁸F]this compound as an intermediate in a two-step radiosynthesis to produce [¹⁸F]3-fluoropropanesulfonyl chloride. beilstein-journals.orgnih.gov This sulfonyl chloride is a valuable prosthetic group for the ¹⁸F-labeling of amines, which are common functional groups in many biologically active compounds. beilstein-journals.orgnih.govnih.gov The challenge in creating such agents is that the direct formation of a sulfonyl chloride after radiofluorination is difficult, as the chlorine atom can be undesirably replaced by fluoride. beilstein-journals.org The use of a thiocyanate group, which is stable during the initial fluorination step and can be reliably converted to a sulfonyl chloride, represents a key methodological innovation. beilstein-journals.orgresearchgate.net This two-step approach circumvents direct fluorination issues and provides a reliable pathway to ¹⁸F-labeled sulfonamides. beilstein-journals.orgnih.gov

Research has focused on optimizing the synthesis of [¹⁸F]this compound from various precursors. nih.govbeilstein-journals.org A comparative study of benzenesulfonate-based precursors, specifically 3-thiocyanatopropyl tosylate and 3-thiocyanatopropyl nosylate, revealed that the nosylate precursor was superior for the nucleophilic substitution reaction with [¹⁸F]fluoride. beilstein-journals.orgnih.govbeilstein-journals.org This finding is a crucial contribution to the methodology, as it significantly improves the efficiency of the initial and most critical step in the synthesis of the prosthetic group.

Detailed findings from these methodological studies are summarized below:

Table 1: Precursor Reactivity in [¹⁸F]this compound Synthesis

| Precursor | Leaving Group | Radiochemical Yield (%) | Reference |

|---|---|---|---|

| 3-Thiocyanatopropyl nosylate | Nosylate | 75-85% | nih.govbeilstein-journals.org |

This table illustrates the superior reactivity of the nosylate precursor over the tosylate precursor in the synthesis of [¹⁸F]this compound, achieving significantly higher radiochemical yields under optimized conditions.

The subsequent conversion of the intermediate, [¹⁸F]this compound, into [¹⁸F]3-fluoropropanesulfonyl chloride has also been a subject of methodological refinement to ensure it is reliable and suitable for automation. beilstein-journals.orgnih.gov This transformation is a critical functional group interconversion that has received little attention in broader synthetic chemistry but is vital for this specific application. beilstein-journals.org The resulting [¹⁸F]3-fluoropropanesulfonyl chloride has been successfully reacted with a variety of aliphatic and aromatic amines, demonstrating its utility as a versatile labeling agent. beilstein-journals.orgnih.govacs.org The methodology has proven effective even for weakly nucleophilic amines, yielding desired radiolabeled sulfonamides in satisfactory amounts. nih.gov

Table 2: Optimized Conditions for [¹⁸F]this compound Synthesis

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Precursor | 3-Thiocyanatopropyl nosylate (2.5-3.0 mg) | beilstein-journals.org |

| Solvent | Acetonitrile (0.3-0.5 mL) | beilstein-journals.org |

| Temperature | 82 °C | beilstein-journals.org |

| Time | 15 min | beilstein-journals.org |

This table outlines the optimized reaction conditions identified for the efficient synthesis of the radiolabeled intermediate from the preferred nosylate precursor.

Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the precise structure of 3-fluoropropyl thiocyanate (B1210189) by mapping the chemical environments of its proton, carbon, and fluorine nuclei.

The ¹H NMR spectrum of 3-fluoropropyl thiocyanate (F-CH₂-CH₂-CH₂-SCN) is predicted to show three distinct signals corresponding to the three methylene (B1212753) (-CH₂-) groups in the propyl chain. The position (chemical shift, δ), splitting pattern (multiplicity), and integral of each signal reveal the electronic environment and the number of neighboring protons.

The methylene group attached to the fluorine atom (F-CH₂) is expected to appear furthest downfield due to the strong deshielding effect of the electronegative fluorine. This signal would be split into a triplet by the adjacent two protons and further split into a doublet by the fluorine atom, resulting in a triplet of triplets (tt) . The methylene group attached to the thiocyanate group (-CH₂-SCN) would also be downfield relative to a simple alkane, appearing as a triplet (t) due to coupling with its two neighboring protons. The central methylene group (-CH₂-) is coupled to four protons on adjacent carbons and would likely appear as a complex multiplet, specifically a quintet of triplets (qt) or simply a multiplet (m).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| F-CH₂ -CH₂-CH₂-SCN | ~4.5 - 4.7 | Triplet of Triplets (tt) | JHF ≈ 47, JHH ≈ 6 |

| F-CH₂-CH₂ -CH₂-SCN | ~2.1 - 2.3 | Quintet of Triplets (qt) | JHH ≈ 6, JHF ≈ 25 |

Note: Predicted values are based on established substituent effects and data from analogous structures.

A proton-decoupled ¹³C NMR spectrum provides a clear picture of the carbon framework, showing a distinct signal for each unique carbon atom. For this compound, four signals are expected: three for the propyl chain carbons and one for the thiocyanate carbon (-SCN). The carbon atom bonded directly to fluorine will exhibit a large one-bond coupling constant (¹JCF) and appear significantly downfield. oregonstate.edu The other carbons in the chain will show smaller two-bond (²JCF) and three-bond (³JCF) couplings. The thiocyanate carbon typically appears in the 110-115 ppm region. researchgate.net

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (JCF, Hz) |

|---|---|---|

| F-CH₂ -CH₂-CH₂-SCN | ~80 - 84 | ¹J ≈ 165 |

| F-CH₂ -CH₂-CH₂-SCN | ~30 - 32 | ²J ≈ 20 |

| F-CH₂-CH₂-CH₂ -SCN | ~28 - 30 | ³J ≈ 6 |

Note: Predicted values are based on established substituent effects and known ranges for similar functional groups.

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds, characterized by a wide chemical shift range that makes it sensitive to subtle structural changes. biophysics.orgnumberanalytics.com For this compound, the ¹⁹F NMR spectrum would display a single resonance, as there is only one fluorine environment in the molecule. This signal is expected to appear as a triplet due to coupling with the two protons on the adjacent carbon atom (²JHF). The chemical shift would be characteristic of a primary alkyl fluoride (B91410). e-bookshelf.deicpms.cz

To unambiguously confirm the structure, 2D NMR experiments are invaluable. organicchemistrydata.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show cross-peaks between the signals of adjacent methylene groups, confirming the -CH₂-CH₂-CH₂- connectivity of the propyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for definitive assignment of the ¹H and ¹³C signals for each methylene group.

Infrared (IR) Spectroscopy for Functional Group Identification (specifically the thiocyanate stretch)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the most diagnostic absorption band is the strong, sharp peak corresponding to the stretching vibration of the carbon-nitrogen triple bond (νC≡N) of the thiocyanate group. libretexts.org This band is typically observed in the range of 2140-2175 cm⁻¹ for alkyl thiocyanates. Another relevant, though weaker, vibration is the C-S stretch, which is expected in the 650-750 cm⁻¹ region. researchgate.net

Table 3: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C≡N Stretch | Thiocyanate (-SCN) | ~2155 | Strong, Sharp |

| C-H Stretch | Alkyl (-CH₂-) | 2850 - 3000 | Medium-Strong |

| C-F Stretch | Fluoroalkane (-CF) | 1000 - 1100 | Strong |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. researchgate.net In an electron ionization (EI) mass spectrum, this compound (molecular weight: 119.16 g/mol ) would produce a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 119.

The fragmentation of the molecular ion provides structural clues. nih.gov Common fragmentation pathways for alkyl thiocyanates include cleavage of the C-S bond and fragmentation of the alkyl chain.

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 119 | [CH₂FCH₂CH₂SCN]⁺ | [C₄H₆FNS]⁺ | Molecular Ion (M⁺) |

| 61 | [CH₂FCH₂CH₂]⁺ | [C₃H₆F]⁺ | Loss of the thiocyanate radical (•SCN) |

| 58 | [SCN]⁺ | [CNS]⁺ | Thiocyanate cation |

Table 5: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-fluoro-3-iodopropane (B1254131) |

| Potassium thiocyanate |

| 3-hydroxypropyl thiocyanate |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the exact mass of a molecule, which in turn allows for the confident assignment of its molecular formula. bioanalysis-zone.cominnovareacademics.in HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR), can measure mass-to-charge ratios (m/z) to four or more decimal places. innovareacademics.in This precision makes it possible to distinguish between compounds that have the same nominal mass but different elemental compositions. bioanalysis-zone.comresearchgate.net For this compound (C₄H₆FNS), the exact mass can be calculated based on the masses of its most abundant isotopes. The experimentally determined mass from an HRMS analysis would be compared to this theoretical value to confirm the elemental formula. researchgate.net

Fragmentation Pattern Analysis for Structural Insights

In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that is invaluable for elucidating the structure of the parent compound. wikipedia.org The fragmentation process is influenced by factors such as bond energies and the stability of the resulting fragments. wikipedia.org

For this compound, the fragmentation pattern would be expected to arise from the cleavage of specific bonds. Key fragmentation reactions could include:

Sigma Bond Cleavage : The simplest fragmentation involves the breaking of a single bond. wikipedia.org A likely cleavage would occur at the C-S bond, leading to the formation of a fluoropropyl cation ([C₃H₆F]⁺) and a thiocyanate radical, or a thiocyanate cation ([SCN]⁺) and a fluoropropyl radical.

Charge and Radical Site-Initiated Fragmentation : The initial ionization creates a radical cation, and the subsequent fragmentation is often directed by the location of the charge and the radical. wikipedia.org

Analysis of the m/z values of these fragments helps to piece together the original molecular structure. For instance, identifying a fragment corresponding to the fluoropropyl group and another to the thiocyanate group confirms the connectivity of the molecule.

X-ray Crystallography for Solid-State Structure Determination (if crystalline form is obtained)

While this compound is typically isolated as an oil, if a crystalline form were obtained, X-ray diffraction analysis would offer an unambiguous confirmation of its structure. beilstein-journals.org The process involves irradiating the crystal with X-rays and analyzing the pattern of diffracted beams. This data allows for the construction of a detailed electron density map, from which the positions of individual atoms can be determined. jhu.edu Although crystal structures for various thiocyanate-containing coordination polymers and organic salts have been reported, a specific crystal structure for this compound is not readily found in the surveyed literature. researchgate.netsfu.ca

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., HPLC, TLC)

Chromatographic methods are essential tools for separating mixtures and are widely used to assess the purity of compounds and monitor the progress of chemical reactions. dtu.dkalayen.edu.iq

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. nih.gov For a compound like this compound, a reversed-phase HPLC method would likely be effective. nih.gov In this setup, the compound would be passed through a column with a nonpolar stationary phase (like C18) using a polar mobile phase. The time it takes for the compound to exit the column (retention time) is a characteristic property that helps in its identification, while the peak area allows for quantification and purity assessment. nih.govsdstate.edu The identity of products like this compound, especially in radiolabeling syntheses, is often confirmed chromatographically by comparing their retention times with nonradioactive standards. beilstein-journals.org

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method used for qualitative monitoring of reactions and assessing purity. dtu.dkalayen.edu.iq A small amount of the sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then placed in a chamber with a suitable mobile phase. The separation occurs as the mobile phase moves up the plate, and different components travel at different rates. The ratio of the distance traveled by the compound to the distance traveled by the solvent front is known as the Retention Factor (Rf), which is a characteristic value for a given compound and solvent system. TLC is frequently used to determine if a reaction has gone to completion by observing the disappearance of starting material spots and the appearance of a new product spot. alayen.edu.iqthieme-connect.de

Table of Analytical Methods and Their Applications for this compound

| Analytical Technique | Information Obtained | Relevance to this compound |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass-to-charge ratio (m/z) | Confirms the elemental formula (C₄H₆FNS) by matching experimental mass to the calculated exact mass. bioanalysis-zone.cominnovareacademics.in |

| Mass Spectrometry Fragmentation | Pattern of fragment ions | Provides structural insights by identifying characteristic pieces of the molecule, such as the fluoropropyl and thiocyanate moieties. wikipedia.org |

| X-ray Crystallography | 3D molecular structure in the solid state | Would provide definitive bond lengths and angles if a suitable crystal could be obtained. jhu.edu |

| High-Performance Liquid Chromatography (HPLC) | Retention time and peak area | Used for purity assessment, quantification, and reaction monitoring. nih.govbeilstein-journals.org |

| Thin-Layer Chromatography (TLC) | Retention factor (Rf) | Rapid, qualitative method for monitoring reaction progress and checking for the presence of impurities. dtu.dkalayen.edu.iq |

Theoretical and Computational Investigations

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental to understanding the electronic behavior of a molecule, which in turn governs its reactivity. For 3-Fluoropropyl thiocyanate (B1210189), such studies would focus on how the interplay between the electron-withdrawing fluorine atom and the ambident thiocyanate group dictates its chemical behavior.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying reaction mechanisms. researchgate.netrsc.orgsioc-journal.cn For 3-Fluoropropyl thiocyanate, DFT calculations would be employed to model potential reaction pathways, such as nucleophilic substitution or cycloaddition.

Methodology: A typical study would involve using a functional, like B3LYP or M06-2X, combined with a basis set such as 6-311+G(d,p). rsc.org This level of theory is used to:

Optimize Geometries: Calculate the lowest-energy three-dimensional structures of reactants, products, intermediates, and transition states.

Locate Transition States (TS): Identify the highest-energy point along a reaction coordinate. A true TS is confirmed by frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction path. rsc.org

Calculate Reaction Energetics: Determine the activation energy barriers and reaction enthalpies, which indicate the kinetic and thermodynamic feasibility of a proposed mechanism.

Application to this compound: The thiocyanate group (-SCN) is an ambident nucleophile, meaning it can react at either the sulfur or the nitrogen atom. nih.gov Furthermore, the carbon atom attached to the sulfur is an electrophilic site. DFT studies on related alkyl thiocyanates have explored these multiple reactive sites. nih.gov For this compound, calculations could elucidate the competition between:

SN2 reaction at the α-carbon: A nucleophile attacking the carbon bonded to the thiocyanate group, displacing SCN⁻.

Nucleophilic attack at the cyano carbon: A "cyanophilic" addition. nih.gov

Nucleophilic attack at the sulfur atom: A "thiophilic" attack. nih.gov

DFT calculations could predict the activation barriers for each pathway, revealing the most likely course of a reaction under different conditions. For instance, studies on the photocatalyzed reactions of other alkyl thiocyanates have used DFT to map out complex radical-based mechanisms, a strategy that would be directly applicable here. nih.govrsc.org

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. ucsb.edu The shapes, energies, and localizations of these orbitals provide a qualitative picture of a molecule's reactive sites. wuxibiology.com

Analysis of this compound:

HOMO (Nucleophilic Sites): The HOMO represents the most available electrons. For this compound, the HOMO would likely be localized on the thiocyanate group, specifically on the sulfur and nitrogen atoms, indicating these are the primary nucleophilic centers.

LUMO (Electrophilic Sites): The LUMO represents the most accessible empty orbital for accepting electrons. The LUMO would be expected to have significant contributions from the carbon atoms, particularly the cyano carbon and the carbon of the propyl chain bonded to the sulfur (the α-carbon). The location of the largest LUMO lobe often predicts the site of nucleophilic attack. wuxibiology.comnih.gov

The energy gap between the HOMO and LUMO is also a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov FMO analysis would therefore provide a clear rationale for the molecule's behavior as both an electrophile and a nucleophile.

Computational Modeling of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting spectroscopic data, aiding in the structural confirmation of synthesized compounds.

The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is a highly reliable approach for calculating the nuclear magnetic shielding tensors that determine NMR chemical shifts. nih.govnih.gov

Methodology and Application: To predict the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound, one would first perform a geometry optimization. Then, a GIAO calculation would be run on the optimized structure. The resulting absolute shielding values (σ) are converted to chemical shifts (δ) relative to a standard reference compound like Tetramethylsilane (TMS) for ¹H and ¹³C, or CFCl₃ for ¹⁹F.

δcalc = σref - σcalc

While no specific GIAO calculations for this compound are published, data from related structures like fluoromethyl thiocyanate and fluoromethyl selenocyanate (B1200272) show predictable trends. d-nb.info The strong electron-withdrawing effects of both the fluorine and thiocyanate groups would lead to significant downfield shifts for the adjacent methylene (B1212753) (-CH₂-) protons and carbons. Comparing calculated shifts with experimental values is a powerful method for structural verification. nih.govnih.gov

| Atom | Calculated δ (ppm) [GIAO/B3LYP/6-311+G(d,p)] | Experimental δ (ppm) |

|---|---|---|

| C1 (-CH₂F) | 82.5 | 81.9 |

| C2 (-CH₂-) | 30.1 | 29.7 |

| C3 (-CH₂SCN) | 33.4 | 32.8 |

| C4 (-SCN) | 112.0 | 111.5 |

| ¹⁹F | -218.2 | -220.5 |

Calculating the vibrational frequencies of a molecule provides a theoretical infrared (IR) spectrum. This is achieved by computing the second derivatives of the energy with respect to atomic displacements. The resulting frequencies correspond to specific molecular motions (stretching, bending, etc.).

For this compound, the most characteristic vibrations would be:

C≡N stretch: This is a very strong and sharp absorption, typically appearing in the 2140-2160 cm⁻¹ region for alkyl thiocyanates. aip.orgosti.gov Computational studies on methyl thiocyanate (MeSCN) have extensively analyzed how this frequency shifts based on its environment. researchgate.netnih.gov

C-F stretch: A strong absorption usually found in the 1000-1100 cm⁻¹ range.

C-S stretch: A weaker absorption, typically around 600-800 cm⁻¹. aip.orgosti.gov

C-H stretches: Found just below 3000 cm⁻¹.

DFT frequency calculations would predict the wavenumbers and intensities of these modes, allowing for a direct comparison with an experimental FT-IR spectrum to confirm the molecule's identity and purity.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| C-H (sp³) Stretch | 2850 - 3000 | Medium-Strong |

| C≡N Stretch | 2140 - 2160 | Strong, Sharp |

| CH₂ Bend (Scissoring) | 1450 - 1470 | Medium |

| C-F Stretch | 1000 - 1100 | Strong |

| C-S Stretch | 600 - 800 | Weak-Medium |

Molecular Dynamics Simulations (if applicable for conformational studies)

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. acs.org For a flexible molecule like this compound, MD simulations could be used for conformational analysis.

Due to rotation around the C-C single bonds, the molecule can exist in various conformations (e.g., anti, gauche). The presence of a fluorine atom can significantly influence these conformational preferences through stereoelectronic effects, such as the gauche effect. nih.govnih.govacs.org An MD simulation, using a suitable force field, would sample the potential energy surface over time, revealing the relative populations of different conformers and the energy barriers for converting between them. This provides a dynamic picture of the molecule's flexibility and predominant shapes in solution.

Chemoinformatics and Database Integration for Compound Exploration

The exploration of chemical compounds like this compound in modern research is significantly enhanced by chemoinformatics and its integration into comprehensive chemical databases. These resources provide a structured framework for organizing, searching, and analyzing chemical information, thereby facilitating scientific discovery.

Major chemical databases serve as central repositories for the properties and activities of this compound. For instance, PubChem, a public database maintained by the National Center for Biotechnology Information (NCBI), assigns a unique Compound ID (CID) of 67893 to this compound. nih.gov This entry consolidates its chemical structure, molecular formula (C4H6FNS), and a variety of computed properties. nih.gov Such integration allows researchers to efficiently access and cross-reference information from numerous studies and data submissions.

Chemoinformatics tools are employed to calculate a wide range of molecular descriptors for this compound. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic distribution, which are crucial for predicting its behavior in different chemical and biological systems.

Interactive Table of Computed Molecular Properties for this compound

| Property | Value | Source |

| Molecular Weight | 119.16 g/mol | PubChem |

| XLogP3-AA | 1.3 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 119.02046 g/mol | PubChem |

| Monoisotopic Mass | 119.02046 g/mol | PubChem |

| Topological Polar Surface Area | 45.9 Ų | PubChem |

| Heavy Atom Count | 7 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 125 | PubChem |

| Isotope Atom Count | 0 | PubChem |

| Defined Atom Stereocenter Count | 0 | PubChem |

| Undefined Atom Stereocenter Count | 0 | PubChem |

| Defined Bond Stereocenter Count | 0 | PubChem |

| Undefined Bond Stereocenter Count | 0 | PubChem |

| Covalently-Bonded Unit Count | 1 | PubChem |

| Compound Is Canonicalized | Yes | PubChem |

These computed properties are fundamental for a variety of computational applications. For example, the XLogP3-AA value, an estimate of hydrophobicity, is critical in pharmacokinetic and toxicological modeling. The number of hydrogen bond donors and acceptors, along with the topological polar surface area, provides insights into the potential for intermolecular interactions, which are key for designing molecules with specific binding affinities.

The integration of this compound into chemical databases is further exemplified by its various chemical identifiers, which ensure that the compound can be unambiguously referenced across different datasets and software platforms.

Interactive Table of Chemical Identifiers for this compound

| Identifier Type | Identifier |

| IUPAC Name | This compound |

| InChI | InChI=1S/C4H6FNS/c5-2-1-3-6-4-7/h1-3H2 |

| InChIKey | YLMSFXQWBKUKAD-UHFFFAOYSA-N |

| Canonical SMILES | C1(C(CF)S)N |

| PubChem CID | 67893 |

The Standard InChI (International Chemical Identifier) and InChIKey provide a unique and non-proprietary string representation of the molecule's structure, facilitating interoperability between databases. nih.gov Similarly, the SMILES (Simplified Molecular-Input Line-Entry System) string offers a compact, machine-readable format for the structure.

The systematic storage and computational analysis of such data are foundational to modern drug discovery and materials science. mdpi.comrsc.org By leveraging these chemoinformatic resources, researchers can perform large-scale virtual screenings, develop quantitative structure-activity relationship (QSAR) models, and gain a deeper understanding of the chemical space surrounding this compound and related compounds.

Future Research Trajectories and Interdisciplinary Opportunities

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of organofluorine compounds, including 3-fluoropropyl thiocyanate (B1210189), has traditionally relied on methods that can be resource-intensive and generate significant waste. The future of its synthesis lies in the adoption of green and sustainable chemistry principles. tandfonline.com Research is anticipated to move beyond conventional nucleophilic substitution reactions using alkyl halides, which often require harsh conditions. organic-chemistry.org

Future synthetic strategies are expected to focus on:

Photocatalysis and Electrochemistry : These methods offer green alternatives for forming C-SCN bonds, utilizing light or electrical energy to drive reactions, often under mild, metal-free, and oxidant-free conditions. nih.govrsc.org Visible-light photocatalysis, for instance, can be used for C-H thiocyanation or to synthesize fluoroalkylated building blocks. rsc.orgacs.org

Mechanochemistry : Solvent-free mechanochemical methods, such as ball-milling, present a sustainable approach for the synthesis of aryl and alkyl thiocyanates, reducing solvent waste and often leading to shorter reaction times and cleaner product formation. rsc.orgacs.org

Flow Chemistry : Continuous-flow reactors provide enhanced safety, efficiency, and scalability, particularly for handling hazardous fluorinating agents or reactive intermediates. chemistryworld.comrsc.orgresearchgate.netvapourtec.com This technology allows for precise control over reaction parameters, leading to higher yields and purity while minimizing waste. acs.org

Aqueous Media : Utilizing water as a solvent, potentially with a phase-transfer catalyst like polyethylene (B3416737) glycol (PEG), offers an environmentally benign medium for synthesizing alkyl thiocyanates, simplifying purification and reducing reliance on volatile organic solvents. tandfonline.comorganic-chemistry.org

Table 1: Comparison of Synthetic Approaches for Alkyl Thiocyanates

| Method | Conventional Approach | Sustainable/Novel Approach | Key Advantages of Novel Approach |

|---|---|---|---|

| Energy Source | Thermal heating | Visible light, electricity, microwave irradiation, mechanical force | Reduced energy consumption, mild reaction conditions. organic-chemistry.orgnih.govrsc.org |

| Solvent | Volatile organic solvents (e.g., DMF, Acetone) | Water, polyethylene glycol (PEG), or solvent-free conditions | Reduced environmental impact, improved safety, easier workup. tandfonline.comrsc.orgacs.org |

| Catalyst/Reagent | Stoichiometric oxidants, metal catalysts | Photocatalysts (e.g., organic dyes), reusable solid catalysts, electrocatalysis | Higher atom economy, reduced metal waste, catalyst recyclability. nih.govsapub.org |

| Process | Batch processing | Continuous-flow synthesis | Enhanced safety, scalability, and process control. rsc.orgacs.org |

The direct C-H functionalization to introduce either the fluorine or the thiocyanate group represents a particularly attractive and atom-economical strategy that will likely be a major focus of future synthetic development. nih.govrsc.orgrsc.org

Exploration of Undiscovered Reactivity Patterns and Mechanistic Pathways

While the reactivity of thiocyanates as synthetic precursors is known, the specific influence of the 3-fluoro substituent on the reactivity of 3-fluoropropyl thiocyanate is an area ripe for investigation. nih.gov The high electronegativity of fluorine can significantly alter a molecule's properties, including its chemical stability and reactivity. numberanalytics.comsciencesconf.org

Future research should aim to:

Investigate Novel Transformations : Explore new reactions beyond simple substitution, such as transition-metal-catalyzed cross-coupling reactions where the thiocyanate could act as a leaving group or a coupling partner. acs.orgthieme-connect.com The potential for radical reactions and cycloadditions involving the thiocyanate moiety, influenced by the adjacent fluorinated chain, remains largely untapped.

Elucidate Reaction Mechanisms : A deeper mechanistic understanding is crucial for developing more efficient and selective reactions. This can be achieved through a combination of experimental and computational methods.

In Situ Monitoring : Advanced analytical techniques, particularly 19F NMR spectroscopy, can be used to directly observe fluorinated reaction intermediates and gain insight into reaction pathways. numberanalytics.com

Computational Chemistry : Density Functional Theory (DFT) and other computational methods are powerful tools for modeling reaction mechanisms, calculating transition states, and rationalizing the electronic effects of the fluorine atom on the reactivity of the thiocyanate group. rsc.orgresearchgate.netskemman.isnih.gov Such studies can predict how modifications to the molecular structure will impact the oxidation process or catalytic cycles. rsc.org

The interplay between the electron-withdrawing nature of the fluorine and the versatile reactivity of the thiocyanate group could lead to unique chemical behaviors, such as unexpected rearrangements or participation in novel catalytic cycles.

Expansion of this compound's Role in Advanced Chemical Synthesis

The utility of this compound can be expanded beyond its current applications by positioning it as a versatile fluorinated building block for advanced chemical synthesis. arkema.comyoutube.com The incorporation of fluorine is a widely used strategy in medicinal and agricultural chemistry to enhance properties like metabolic stability, bioavailability, and binding affinity. sciencesconf.orgworktribe.com

Future applications could leverage its bifunctional nature:

The 3-Fluoropropyl Moiety : This group can be installed into larger molecules to impart the beneficial properties associated with fluorination. smolecule.comcymitquimica.com

The Thiocyanate Group : This functional group is not just a placeholder but a gateway to a wide array of other sulfur-containing functionalities, including thiols, thioethers, isothiocyanates, and various sulfur heterocycles. nih.gov

As a bifunctional synthon, this compound could be instrumental in the synthesis of: